Specific Scientific Field: This application falls under the field of Immunology and Infectious Diseases .
Summary of the Application: GSK2656157, a PERK inhibitor, has been found to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin (BCG) infection . This is particularly relevant in the context of Tuberculosis (TB), a chronic respiratory infectious disease caused by Mycobacterium tuberculosis (Mtb) .
Methods of Application or Experimental Procedures: In the study, BCG infection resulted in high expression of pro-caspase-1, caspase-1 p20, GSDMD-N, and p-PERK in the THP-1 macrophage, which was downregulated with the pre-treatment of GSK2656157 .
Results or Outcomes: GSK2656157 inhibited the secretion of IL-1β and IL-18, cell content release, and cell membrane rupture, as well as the decline in cell viability induced by BCG infection . It also reduced fibrous tissue hyperplasia, inflammatory infiltration, and the bacterial load in the lung tissue of C57BL/6J mice infected with BCG .
Specific Scientific Field: This application falls under the field of Oncology .
Summary of the Application: GSK2656157 is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which has demonstrated tumor growth inhibition in a human tumor xenograft in mice .
Results or Outcomes: The study reported that GSK2656157 inhibited PERK activation in cells and demonstrated tumor growth inhibition in a human tumor xenograft in mice .
Specific Scientific Field: This application falls under the field of Neurology .
Results or Outcomes: This suggests that the effects of GSK2656157 may be more complex than initially thought .
Specific Scientific Field: This application falls under the field of Endocrinology .
Results or Outcomes: The study reported that GSK2656157 can regulate insulin biosynthesis and secretion . This suggests that GSK2656157 may have potential therapeutic applications in diabetes .
Specific Scientific Field: This application falls under the field of Cell Biology .
Specific Scientific Field: This application falls under the field of Pharmacology .
Results or Outcomes: The study reported that the medicinal chemistry optimization culminated in the discovery of the PERK inhibitor GSK2656157 . This suggests that GSK2656157 may have potential therapeutic applications in pharmacokinetics .
GSK2656157 is a selective small molecule inhibitor targeting the eukaryotic initiation factor 2-alpha kinase 3, also known as PERK. This compound was developed as part of a medicinal chemistry optimization program aimed at enhancing the pharmacokinetic properties and specificity of earlier inhibitors, such as GSK2606414. GSK2656157 demonstrates high potency with an IC50 value of approximately 0.9 nanomolar against PERK, while exhibiting minimal activity against a broad panel of other kinases, making it a first-in-class therapeutic candidate for conditions associated with endoplasmic reticulum stress and the unfolded protein response (UPR) .
GSK2656157 functions primarily through ATP-competitive inhibition of PERK. The mechanism involves binding to the ATP-binding pocket of the kinase, which prevents the phosphorylation of downstream substrates such as eIF2α. This inhibition leads to reduced expression of ATF4 and CHOP, critical regulators in the UPR pathway. In cellular assays, GSK2656157 effectively blocks PERK autophosphorylation and subsequent signaling cascades induced by stress stimuli .
GSK2656157 has been shown to inhibit PERK activity in various cell lines under conditions that induce endoplasmic reticulum stress. This inhibition results in decreased phosphorylation of eIF2α and downregulation of pro-apoptotic signals associated with UPR activation. Additionally, GSK2656157 has demonstrated protective effects against cell death induced by inflammatory stimuli, such as bacterial infections, by alleviating pyroptosis in macrophage models . The compound's ability to modulate inflammatory responses further highlights its potential therapeutic applications in cancer and other diseases characterized by chronic inflammation and stress responses .
GSK2656157 is being investigated for its potential applications in oncology, particularly in tumors that exploit the UPR for survival under stress conditions such as hypoxia or nutrient deprivation. By inhibiting PERK, GSK2656157 may enhance the efficacy of conventional therapies by promoting apoptosis in cancer cells that rely on UPR signaling for growth and adaptation . Additionally, its anti-inflammatory properties suggest potential uses in treating diseases characterized by excessive inflammatory responses, such as autoimmune disorders and chronic infections .
Studies have demonstrated that GSK2656157 can interact with various cellular pathways beyond PERK inhibition. Notably, it has been shown to inhibit RIPK1-dependent cell death mechanisms in response to tumor necrosis factor signaling. This dual activity raises important considerations for its use in therapeutic contexts where both PERK inhibition and modulation of inflammatory pathways are beneficial . Interaction studies indicate that GSK2656157 can effectively outcompete other ATP-competitive inhibitors within specific cellular environments, suggesting a unique position within the landscape of kinase inhibitors .
Several compounds share similarities with GSK2656157 in terms of their mechanism of action or target specificity:
Uniqueness: GSK2656157 stands out due to its high selectivity for PERK compared to these similar compounds. Its potent inhibition profile allows for effective modulation of UPR without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications.